N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
This compound is characterized by its unique structure, which includes a brominated hydroxybenzyl group, a piperazine ring, and a sulfonylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the brominated hydroxybenzyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazino derivative. The final step involves the introduction of the sulfonylphenylacetamide group through a sulfonylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form quinone derivatives.
Reduction: The brominated group can be reduced to form dehalogenated products.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dehalogenated compounds, and substituted piperazine derivatives
Scientific Research Applications
N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and biocompatibility.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide
- 4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether
Uniqueness
N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4S/c1-14(24)21-17-3-5-18(6-4-17)28(26,27)23-10-8-22(9-11-23)13-15-12-16(20)2-7-19(15)25/h2-7,12,25H,8-11,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCJXAGWPWJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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